molecular formula C23H19N3O4 B146777 Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate CAS No. 136285-67-1

Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate

Cat. No.: B146777
CAS No.: 136285-67-1
M. Wt: 401.4 g/mol
InChI Key: CHPMKOFPDCKNBG-UHFFFAOYSA-N
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Description

Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate is a complex organic compound with the molecular formula C23H19N3O4. This compound is known for its significant applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. Its structure comprises a biphenyl moiety linked to a benzoate ester, which is further functionalized with a cyano group and a nitro group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate typically involves multiple steps:

    Formation of the Biphenyl Intermediate: The initial step involves the formation of the biphenyl intermediate, which can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Nitration: The biphenyl intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Amination: The nitrated biphenyl is reacted with an amine, such as methylamine, under controlled conditions to form the amino derivative.

    Esterification: Finally, the amino derivative undergoes esterification with ethyl chloroformate in the presence of a base like triethylamine to yield Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Reduction: Ethyl-2-[[(2’-aminobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate.

    Substitution: Ethyl-2-[[(2’-substituted biphenyl-4-YL)methyl]amino]-3-nitrobenzoate.

    Oxidation: Oxidized derivatives at the benzylic position.

Scientific Research Applications

Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of antihypertensive agents, particularly angiotensin II receptor antagonists.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the development of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate involves its interaction with specific molecular targets, such as angiotensin II receptors. The compound binds to these receptors, inhibiting their activity and thereby reducing blood pressure. The cyano and nitro groups play crucial roles in enhancing the binding affinity and specificity of the compound towards its target receptors.

Comparison with Similar Compounds

Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate can be compared with other similar compounds, such as:

    Losartan: Another angiotensin II receptor antagonist with a similar biphenyl structure but different functional groups.

    Valsartan: Similar in its biphenyl core but with variations in the side chains and functional groups.

    Irbesartan: Shares the biphenyl structure but differs in the substitution pattern and functional groups.

These comparisons highlight the uniqueness of Ethyl-2-[[(2’-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate in terms of its specific functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-2-30-23(27)20-8-5-9-21(26(28)29)22(20)25-15-16-10-12-17(13-11-16)19-7-4-3-6-18(19)14-24/h3-13,25H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPMKOFPDCKNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475918
Record name Ethyl 2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136285-67-1
Record name Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136285-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino]-3-nitro-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-t-butoxycarbonylamino-3-nitrobenzoate (20 g) in tetrahydrofuran (50 ml) was added, while stirring under ice-cooling, sodium hydride (60% dispersion in mineral oil, 2.8 g). The mixture was stirred at room temperature for 20 minutes and to the mixture were then added 4-(2-cyanophenyl)benzyl bromide (18 g) and potassium iodide (360 mg), followed by heating for 10 hours under reflux. The solvent was evaporated to dryness and the residue was partitioned between water (250 ml) and ether (200 ml). The organic layer was washed with water, dried and concentrated to give a yellow syrup. The syrup was dissolved in a mixture of trifluoroacetic acid (60 ml) and methylene chloride (40 ml) and the solution was stirred for one hour at room temperature. The reaction mixture was concentrated to dryness and to the residue was added ethyl ether (200 ml) to give crystals. The crystals were collected by filtration, washed with ether to give pale yellow crystals (22.1 g, 85%), m.p. 118-119° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
360 mg
Type
catalyst
Reaction Step Five
Yield
85%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-t-butoxycarbonylamino-3-nitrobenzoate benzoate (20 g) in tetrahydrofuran (50 ml) was added, while stirring under ice-cooling, sodium hydride (60% dispersion in mineral oil, 2.8 g). The mixture was stirred at room temperature for 20 minutes and to the mixture were then added 4-(2-cyanophenyl)benzyl bromide (18 g) and potassium iodide (360 mg), followed by heating for 10 hours under reflux. The solvent was evaporated to dryness and the residue was partitioned between water (250 ml) and ether (200 ml). The organic layer was washed with water, dried and concentrated to give a yellow syrup. The syrup was dissolved in a mixture of trifluoroacetic acid (60 ml) and methylene chloride (40 ml) and the solution was stirred for one hour at room temperature. The reaction mixture was concentrated to dryness and to the residue was added ethyl ether (200 ml) to give crystals. The crystals were collected by filtration, washed with ether to give pale yellow crystals (22.1 g, 85%), m.p. 118°-119° C.
Name
ethyl 2-t-butoxycarbonylamino-3-nitrobenzoate benzoate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
360 mg
Type
catalyst
Reaction Step Five
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of impurities were identified in the synthesis of Ethyl-2-[[(2'-cyanobiphenyl-4-YL)methyl]amino]-3-nitrobenzoate, and how were they characterized?

A1: The research paper ["Determination of Impurities in Ethyl-2-[[2′-cyanobiphenyl-4-yl]-methyl] amino]-3-nitrobenzoate by LC-MS~n"] focuses on identifying and characterizing impurities present in this compound. The study employed LC-MSn, utilizing an electrospray ionization source and an ion trap mass analyzer to detect and elucidate the structure of these impurities. The researchers also discussed the potential formation mechanisms of these impurities. While the specific impurities and their characterization data are not provided in the abstract, the paper highlights the importance of impurity profiling in pharmaceutical synthesis. Understanding the nature and formation of impurities is crucial for optimizing synthetic routes and ensuring the quality and safety of the final drug product.

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